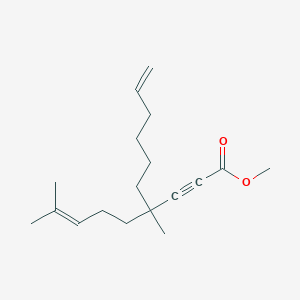
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester is a chemical compound with the molecular formula C18H28O2. This compound is known for its unique structure, which includes a decen-2-ynoic acid backbone with methyl and pentenyl substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester typically involves several steps. One common method includes the alkylation of a suitable precursor with a methylating agent, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Addition: Addition reactions, particularly with hydrogen or halogens, can occur at the alkyne or alkene sites, leading to the formation of saturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism by which 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester stands out due to its unique structure and reactivity. Similar compounds include:
Decenoic acids: These compounds share a similar backbone but differ in their substituents and functional groups.
Methyl esters: Other methyl esters may have different alkyl or alkenyl groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
880499-68-3 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
methyl 4-methyl-4-(4-methylpent-3-enyl)dec-9-en-2-ynoate |
InChI |
InChI=1S/C18H28O2/c1-6-7-8-9-13-18(4,14-10-11-16(2)3)15-12-17(19)20-5/h6,11H,1,7-10,13-14H2,2-5H3 |
InChI Key |
HFJCMNFLWLBKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CCCCC=C)C#CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















